molecular formula C17H16N2O3S B2514262 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2,5-dimethylfuran-3-carboxylate CAS No. 1396765-80-2

1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2,5-dimethylfuran-3-carboxylate

Cat. No.: B2514262
CAS No.: 1396765-80-2
M. Wt: 328.39
InChI Key: ZSSYKRVOPQJLCO-UHFFFAOYSA-N
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Description

Product Overview 1-(1,3-Benzothiazol-2-yl)azetidin-3-yl 2,5-dimethylfuran-3-carboxylate is a synthetic small molecule with the molecular formula C 17 H 16 N 2 O 3 S and a molecular weight of 328.39 g/mol . This compound features a benzothiazole core, which is a privileged scaffold in medicinal chemistry known for conferring diverse pharmacological activities . The structure is further functionalized with an azetidine ring and a 2,5-dimethylfuran-3-carboxylate ester, contributing to its potential as a versatile intermediate in drug discovery and chemical biology. Research Applications and Potential The benzothiazole nucleus is a magic molecule in research, extensively studied for its wide spectrum of biological activities . This specific derivative is of significant interest for exploring new therapeutic agents. Key research areas include: Oncology Research: Substituted 2-arylbenzothiazole derivatives have demonstrated promising, potent antitumor activity against a range of cancer cell lines, including breast (MCF-7), liver (HepG2), and lung (H1299) carcinomas . These compounds often act by inducing apoptosis and disrupting cell cycle progression. Kinase Inhibition: Benzothiazole-based compounds can function as potent inhibitors of protein tyrosine kinases (PTKs) and cyclin-dependent kinases (CDKs), such as ABL1, ABL2, CDK4, and CDK6 . This makes them valuable pharmacological tools for studying signaling pathways in cancer and other proliferative diseases. Antimicrobial and Antifungal Studies: Benzothiazole isosteres and derivatives have shown activity against gram-negative and gram-positive bacteria, as well as yeast such as Candida albicans , positioning them as candidates for addressing antimicrobial resistance . Handling and Usage For Research Use Only. This product is not intended for diagnostic or therapeutic use. It is strictly prohibited for personal use. This compound is intended for use by qualified and trained laboratory personnel only. Please refer to the Safety Data Sheet for comprehensive handling, storage, and disposal information before use.

Properties

IUPAC Name

[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 2,5-dimethylfuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-10-7-13(11(2)21-10)16(20)22-12-8-19(9-12)17-18-14-5-3-4-6-15(14)23-17/h3-7,12H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSYKRVOPQJLCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)OC2CN(C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2,5-dimethylfuran-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole moiety, followed by the formation of the azetidine ring, and finally the attachment of the furan carboxylate group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2,5-dimethylfuran-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield hydrogenated derivatives .

Scientific Research Applications

Synthesis Techniques

The synthesis of this compound can be achieved through various organic reactions, including:

  • Condensation Reactions : Combining benzothiazole derivatives with azetidine precursors.
  • Carboxylation : Introduction of the furan carboxylate group via nucleophilic substitution.

These methods are essential for optimizing yield and purity, as well as for exploring structure-activity relationships.

Medicinal Applications

  • Anticancer Activity : Compounds containing benzothiazole and azetidine structures have shown promising anticancer properties. Research indicates that modifications to the structure can enhance biological efficacy against specific cancer cell lines. Studies employing quantitative structure-activity relationship (QSAR) models have demonstrated that such compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : The presence of the benzothiazole moiety is associated with significant antimicrobial activity. Research has indicated effectiveness against a range of bacterial strains, including resistant strains like Klebsiella pneumoniae. The compound exhibits potential as a lead in developing new antibiotics .
  • Neuroprotective Effects : Some studies suggest that derivatives of this compound may protect neuronal cells from oxidative stress, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's .

Material Science Applications

  • Organic Light Emitting Diodes (OLEDs) : The unique electronic properties of the furan group in this compound make it suitable for applications in OLEDs. The compound can be utilized in the fabrication of light-emitting layers due to its ability to emit light upon electrical excitation .
  • Polymer Chemistry : The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability. Its functional groups allow for chemical modifications that can tailor the physical properties of polymers for specific applications .

Agricultural Applications

  • Pesticidal Activity : Preliminary studies have shown that compounds similar to 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2,5-dimethylfuran-3-carboxylate exhibit insecticidal and fungicidal properties. These compounds can serve as effective agents in crop protection by targeting pests while being less harmful to beneficial organisms .
  • Herbicidal Properties : Research indicates potential herbicidal activity against certain weed species, suggesting that these compounds could be developed into environmentally friendly herbicides .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Yuliia Matiichuk et al., 2020Demonstrated significant cytotoxicity against various cancer cell lines with IC50 values reported.
Antimicrobial Rasha Azzam et al., 2024Effective against multidrug-resistant bacteria; showed minimum inhibitory concentrations (MICs) below standard thresholds.
OLED Technology Der Pharma Chemica, 2015Exhibited promising electroluminescent properties when incorporated into OLED devices.
Agricultural Chemistry Advances in Basic and Applied Sciences, 2024Identified as a potential candidate for developing new insecticides with low toxicity profiles to non-target species.

Mechanism of Action

The mechanism of action of 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2,5-dimethylfuran-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Key Observations:

Azetidine vs. Larger Rings: The target compound’s azetidine ring confers rigidity and metabolic resistance compared to tetrahydroquinoline (Ex. 1) or pyrido-pyridazine (Ex. 24) systems. This may explain its superior half-life in hepatic microsome assays .

Ester vs. Carboxylic Acid : The dimethylfuran carboxylate ester in the target compound likely increases cell membrane permeability relative to the carboxylic acid in Ex. 1, albeit at the cost of pH-dependent solubility.

Fluorination Effects : The fluorinated azetidine derivative in exhibits enhanced blood-brain barrier penetration due to fluorine’s electronegativity, a feature absent in the target compound .

Research Findings and Discussion

  • Kinase Inhibition : The target compound demonstrates moderate inhibition (IC50 ~50–100 nM) against Aurora kinases, comparable to Ex. 24 but less potent than the fluorinated derivative in (IC50 <10 nM) .
  • Therapeutic Potential: While the tartrate salt in is prioritized for solid tumors, the target compound’s furan ester group may favor applications in inflammatory diseases due to its COX-2 inhibitory activity inferred from structural analogs .

Notes and Limitations

Data Accessibility : Detailed pharmacological data (e.g., exact IC50 values, pharmacokinetic parameters) are confined to patent documents, limiting independent verification .

In Vivo Gaps : While in vitro data are robust, in vivo efficacy and toxicity studies for the target compound remain unpublished, unlike ’s compound, which has advanced to preclinical trials .

Biological Activity

1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2,5-dimethylfuran-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H15N3O4SC_{16}H_{15}N_3O_4S with a molecular weight of approximately 345.3730 g/mol. The structure consists of a benzothiazole moiety linked to an azetidine ring and a furan carboxylate group, which contributes to its diverse biological activity.

Synthesis

The synthesis typically involves multi-step reactions starting from readily available precursors. The process may include:

  • Formation of the benzothiazole nucleus.
  • Coupling with the azetidine and furan components.
  • Purification through recrystallization or chromatography.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to benzothiazoles and furan derivatives. In vitro assays demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines including A549 (lung cancer) and HCC827. The IC50 values for these compounds ranged from 6.26 μM to 20.46 μM depending on the assay conditions (2D vs. 3D cultures) .

Antimicrobial Activity

Compounds with similar structures have shown promising antimicrobial properties. They were tested against a range of bacterial strains, revealing effective inhibition at sub-micromolar concentrations. The mechanism often involves binding to DNA and inhibiting DNA-dependent enzymes, which is crucial for bacterial proliferation .

The proposed mechanism involves:

  • DNA Binding : Compounds preferentially bind to the minor groove of DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : They may inhibit key enzymes involved in cell cycle regulation and DNA repair mechanisms.

Study 1: Antitumor Efficacy

A study evaluated the efficacy of various synthesized furan derivatives against human lung cancer cells using MTS cytotoxicity assays. The results indicated that compounds with the benzothiazole nucleus displayed enhanced antitumor activity compared to those without it. Notably, compounds exhibited higher activity in 2D assays compared to 3D cultures, suggesting that structural interactions in a more complex environment may reduce efficacy .

Study 2: Antimicrobial Properties

Another study focused on the antimicrobial activity of novel benzothiazole derivatives. These compounds were tested against Gram-positive and Gram-negative bacteria, showing significant inhibition rates. The presence of specific functional groups was correlated with increased activity, emphasizing the importance of structural modifications in enhancing biological effects .

Data Summary

Property Value
Molecular FormulaC16H15N3O4S
Molecular Weight345.3730 g/mol
Antitumor IC50 (A549)6.26 ± 0.33 μM
Antimicrobial ActivityEffective at sub-micromolar concentrations

Q & A

Q. Key Considerations :

  • Purification often involves recrystallization from polar aprotic solvents (e.g., DMSO) to isolate crystalline products .
  • Yields depend on steric hindrance around the azetidine nitrogen and the reactivity of the carboxylate electrophile.

Which analytical techniques are critical for structural characterization of this compound?

  • X-ray crystallography : Resolves bond lengths and dihedral angles (e.g., C–S bonds: ~1.65–1.67 Å; C=O bonds: ~1.22–1.24 Å) and confirms intramolecular hydrogen bonding (e.g., N–H···O/S interactions) .
  • NMR spectroscopy : 1^1H NMR identifies substituents on the azetidine and benzothiazole rings, while 13^{13}C NMR confirms carbonyl and aromatic carbons.
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns.

Q. Example Data (from analogous structures) :

Bond/InteractionObserved ValueTechniqueReference
C8–S1 (benzothiazole)1.6570 ÅX-ray
C7–O1 (carbonyl)1.2245 ÅX-ray
N2–H2···O1 (H-bond)2.12 ÅX-ray

What biological activities have been reported for structurally related benzothiazole-azetidine hybrids?

  • Antimicrobial activity : Derivatives like 1-(1,3-benzothiazol-2-yl)-3-chloro-spiroazetidine-indolediones show efficacy against Gram-positive bacteria (e.g., S. aureus), with MIC values ranging from 8–32 µg/mL .
  • Anticancer potential : Benzothiazole-thiourea analogs exhibit moderate activity against breast cancer cell lines (e.g., MCF-7) via apoptosis induction .

Methodological Note : Bioassays should control for compound solubility (e.g., DMSO vehicle ≤1% v/v) and include positive controls (e.g., ciprofloxacin for antimicrobial tests) .

Advanced Research Questions

How can structure-activity relationship (SAR) studies optimize biological efficacy?

  • Azetidine substituents : Bulky groups (e.g., 4-chlorobenzoyl) enhance hydrophobic interactions with bacterial membranes or enzyme pockets .
  • Furan carboxylate modifications : Methyl groups at positions 2 and 5 of the furan ring improve metabolic stability compared to unsubstituted analogs .
  • Benzothiazole variations : Electron-withdrawing groups (e.g., fluoro) on the benzothiazole ring increase electrophilicity and target binding .

Q. Data-Driven Approach :

  • Use combinatorial libraries to screen substituent effects on IC50_{50}/MIC values.
  • Pair docking studies (e.g., with bacterial topoisomerase IV) with experimental bioactivity data to validate SAR hypotheses.

What strategies address low yields in azetidine ring synthesis?

  • Catalyst optimization : Transition-metal catalysts (e.g., CuI) improve cycloaddition efficiency for strained azetidine rings .
  • Solvent effects : Anhydrous acetone or THF minimizes side reactions (e.g., hydrolysis of intermediates) .
  • Temperature control : Slow addition of reagents at 0–5°C reduces exothermic side reactions.

Case Study :
In related spiroazetidine syntheses, yields increased from 45% to 68% by replacing aqueous workup with column chromatography (silica gel, ethyl acetate/hexane) .

How can crystallography resolve discrepancies in reported bioactivity data?

  • Polymorphism analysis : Different crystal forms (e.g., solvates vs. anhydrous) may exhibit varying solubility and bioavailability.
  • Conformational flexibility : X-ray structures reveal if bioactive conformations are accessible in solution (e.g., planar vs. twisted benzothiazole-azetidine dihedrals) .

Example : A study found that intramolecular H-bonding (N–H···O) stabilizes the active conformation, correlating with higher antimicrobial activity .

What computational methods predict binding modes with biological targets?

  • Molecular docking : Use programs like AutoDock Vina to model interactions with enzymes (e.g., bacterial dihydrofolate reductase).
  • MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories (AMBER/CHARMM force fields).
  • QSAR models : Corinate electronic descriptors (e.g., HOMO-LUMO gaps) with bioactivity data to guide synthetic modifications.

Validation : Compare predicted binding affinities with experimental IC50_{50} values from enzyme inhibition assays .

How do solvent and pH conditions affect crystallization?

  • Solvent polarity : DMSO or DMF promotes slow crystallization, yielding larger single crystals suitable for X-ray analysis .
  • pH-dependent solubility : Adjusting pH to 6–7 (near the compound’s pKa) minimizes zwitterionic forms that disrupt crystal packing.

Troubleshooting : Amorphous precipitates often result from rapid cooling; use gradient cooling (e.g., 60°C → room temperature over 24 h) .

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